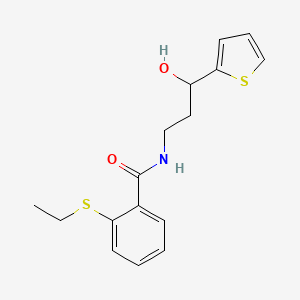

2-(ethylthio)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(ethylthio)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide, also known as ETPB, is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. ETPB is a benzamide derivative that has been synthesized using a variety of methods, and it has been shown to have a range of biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

- Acylthiourea derivatives, including those similar to the target compound, have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These compounds' effectiveness varies depending on the type and position of substituents on the phenyl group (Limban et al., 2011).

- Another study on Schiff bases derived from thiophene-2-glyoxal highlighted their coordination with metal ions and demonstrated higher antimicrobial activities compared to the free ligand (Singh, Das, & Dhakarey, 2009).

Inhibitory Activity

- Some derivatives, such as 2-(diethylamino)thieno1,3ŏxazin-4-ones, have been synthesized and found to inhibit human leukocyte elastase (HLE) effectively, suggesting potential applications in treating inflammatory diseases (Gütschow et al., 1999).

Structural Analysis and Synthesis

- A study focusing on the crystal structure of a compound closely related to the target molecule provided insights into its molecular arrangement and interactions, which can be crucial for understanding its reactivity and potential applications (Sharma et al., 2016).

- The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been investigated, leading to the formation of biologically interesting compounds. This research can guide the synthesis of related benzamide derivatives (Singh, Lakhan, & Singh, 2017).

Pharmacological Potential

- Certain thiazole and thiophene derivatives have been evaluated for their antiallergy activity, demonstrating the potential of these compounds in developing new treatments for allergic reactions (Hargrave, Hess, & Oliver, 1983).

- Another study synthesized a series of compounds including 2-(phenylthio)benzo[b]thiophenes and evaluated them as selective MT2 receptor ligands, indicating their potential in treating sleep disorders (Mesangeau et al., 2011).

Eigenschaften

IUPAC Name |

2-ethylsulfanyl-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S2/c1-2-20-14-7-4-3-6-12(14)16(19)17-10-9-13(18)15-8-5-11-21-15/h3-8,11,13,18H,2,9-10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBNWKFBVCVURY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylthio)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2565386.png)

![2-(2-Chlorophenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]propanamide](/img/structure/B2565388.png)

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2565398.png)

![1-Methyl-3-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2565406.png)